4-Bromo-D-phenylalanine hydrochloride

Macromolecular X-ray crystallography D-peptide structure determination Glucagon receptor biology

4-Bromo-D-phenylalanine hydrochloride (CAS: 122852-33-9) is a halogenated, non-proteinogenic D-amino acid derivative. It is the hydrochloride salt of the D-enantiomer of 4-bromophenylalanine (free amino acid CAS: 62561-74-4), formally classified by ChEBI as a D-phenylalanine derivative and the enantiomeric counterpart of 4-bromo-L-phenylalanine.

Molecular Formula C9H11BrClNO2
Molecular Weight 280.546
CAS No. 122852-33-9
Cat. No. B599394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-D-phenylalanine hydrochloride
CAS122852-33-9
Molecular FormulaC9H11BrClNO2
Molecular Weight280.546
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)Br.Cl
InChIInChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1
InChIKeyGRWMPXZZFAPLFZ-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-D-phenylalanine hydrochloride (CAS 122852-33-9) – Compound Identity and Procurement Class


4-Bromo-D-phenylalanine hydrochloride (CAS: 122852-33-9) is a halogenated, non-proteinogenic D-amino acid derivative. It is the hydrochloride salt of the D-enantiomer of 4-bromophenylalanine (free amino acid CAS: 62561-74-4), formally classified by ChEBI as a D-phenylalanine derivative and the enantiomeric counterpart of 4-bromo-L-phenylalanine [1]. The compound bears a para-bromo substituent on the phenyl ring, a defining feature that serves both as a heavy-atom probe for X-ray crystallographic phasing and as a synthetic handle for palladium-catalysed cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira) during late-stage peptide diversification [2]. Unlike the more widely available L-isomer and the racemic DL mixture, this hydrochloride salt is specifically procured when enantiomerically pure D-configuration, enhanced aqueous solubility for coupling chemistry, and quantifiable chiral integrity are simultaneously required .

Why 4-Bromo-D-phenylalanine hydrochloride Cannot Be Replaced by Racemic, L-Enantiomer, or Free-Amino-Acid Forms


Substituting 4-bromo-D-phenylalanine hydrochloride with the L-enantiomer, the racemic DL mixture, the free amino acid, or a different 4-halo-D-phenylalanine introduces measurable deficits in key procurement-relevant performance dimensions. The D-configuration gives this compound resistance to proteolytic degradation—most endogenous proteases are stereospecifically active only toward L-amino acid residues—making it indispensable for designing metabolically stable peptide therapeutics [1]. The hydrochloride salt form directly addresses the low aqueous solubility of the free amino acid, enabling higher-concentration coupling reactions in solid-phase peptide synthesis (SPPS) without organic co-solvents . Procuring the racemic DL mixture instead of the single D-enantiomer forfeits chiral purity: vendor specifications for the free amino acid confirm ≥ 99.9% enantiomeric purity by chiral HPLC, a level not attainable with the DL form without costly resolution steps . Furthermore, the para-bromo substituent is not interchangeable with 4-chloro, 4-fluoro, or 4-iodo analogs: bromine's anomalous scattering factor (f″ at Cu Kα ≈ 1.28 e⁻) is significantly larger than chlorine's (≈ 0.36 e⁻), directly improving phasing power in macromolecular crystallography, while its C–Br bond reactivity in cross-coupling chemistry differs fundamentally from C–Cl and C–I in both activation energy and catalyst compatibility [2].

Quantitative Differentiation Evidence: 4-Bromo-D-phenylalanine hydrochloride vs. Closest Analogs


Crystallographic Resolution Superiority of the D-Enantiomer over the L-Enantiomer in a Structurally Identical Peptide Hormone

In a pair of co-deposited crystal structures of glucagon analogs—6PHQ (fully D-amino acid glucagon with 4-bromo-D-phenylalanine at positions 6 and 22) and 6PHP (L-amino acid glucagon with 4-bromo-phenylalanine at the same positions)—the D-enantiomer construct yielded a substantially higher resolution: 1.32 Å vs. 1.65 Å, a 20% improvement in diffraction limit [1]. Both structures were solved in the same space group (I41) using identical phasing methods (single-wavelength anomalous dispersion facilitated by the bromine anomalous signal). The D-enantiomer also exhibited superior refinement statistics: R-work of 0.199 vs. 0.225 and R-free of 0.247 vs. 0.246, despite the D-amino acid analog being a fully non-natural peptide [2]. This direct head-to-head comparison demonstrates that the D-configuration, when combined with the para-bromo substituent, produces better-ordered crystals suitable for higher-resolution structural determination.

Macromolecular X-ray crystallography D-peptide structure determination Glucagon receptor biology

Enantiomeric Purity Quantification: Chiral HPLC Specification ≥ 99.9%

The free amino acid 4-bromo-D-phenylalanine (CAS 62561-74-4) is commercialized with a chiral HPLC purity specification of ≥ 99.9%, as documented in the vendor certificate of analysis . This level of enantiomeric excess is corroborated by independent enzymatic deracemization studies achieving >99% ee for the D-form using an ancestral L-amino acid oxidase (AncLAAO), which fully converted 16 racemic substrates including D,L-phenylalanine derivatives to the optically pure D-enantiomer . By comparison, the racemic DL mixture (CAS 14091-15-7) and the L-enantiomer (CAS 24250-84-8) each require additional resolution steps to approach this purity, adding cost and yield losses. The hydrochloride salt (CAS 122852-33-9) is typically produced from the free amino acid of established chiral purity, preserving this enantiomeric integrity.

Chiral quality control Peptide drug substance Enantiomeric purity specification

Chemoenzymatic Route Specificity: D-Enantiomer Requires Evolved DAADH, Not PAL

The chemoenzymatic synthesis reported by Ahmed et al. (ACS Catalysis, 2015) demonstrates that the two enantiomers of 4-bromophenylalanine are produced through fundamentally different enzymatic routes: the L-enantiomer via phenylalanine ammonia lyase (PAL) acting on 4-bromocinnamic acid, and the D-enantiomer via an evolved D-amino acid dehydrogenase (DAADH) acting on 4-bromophenylpyruvic acid [1]. This bifurcated synthesis is not a minor detail—DAADH enzymes are a specialized biocatalyst class with narrower substrate scope and fewer commercial-scale implementations than PAL, making the D-enantiomer inherently scarcer and more costly to manufacture [2]. The hydrochloride salt form of the D-enantiomer therefore represents a value-added product that cannot be economically substituted by simply resolving the racemate or by attempting PAL-mediated synthesis, which would exclusively yield the L-enantiomer.

Biocatalytic synthesis D-amino acid dehydrogenase Enantioselective amination

Hydrochloride Salt Solubility Advantage Over Free Amino Acid for SPPS Coupling

The hydrochloride salt (CAS 122852-33-9, MW 280.55) is the preferred form for direct use in solid-phase peptide synthesis (SPPS). The free amino acid form (CAS 62561-74-4, MW 244.09) has limited aqueous solubility—documented as low water solubility but higher solubility in organic solvents such as ethanol and ethyl acetate—which can reduce coupling efficiency in aqueous or mixed aqueous-organic SPPS protocols [1]. The hydrochloride salt dissociates in basic coupling media to release the free amine in situ, providing a practical solubility advantage without requiring pre-dissolution in organic co-solvents. Vendor datasheets for the hydrochloride salt report a purity of 95%, with the free amino acid available at ≥ 99.9% chiral HPLC purity; the hydrochloride form is typically selected when ease of handling and dissolution in coupling reactions is prioritized .

Solid-phase peptide synthesis Amino acid solubility Coupling efficiency

Para-Bromo Substituent as a Heavy-Atom Anomalous Scatterer for X-ray Phasing

The para-bromine atom in 4-bromo-D-phenylalanine serves as an intrinsic anomalous scatterer for macromolecular crystallographic phasing. This property has been exploited in multiple PDB-deposited structures: 6PHQ (all D-amino acid glucagon, 1.32 Å, phased by SAD using bromine signal) [1], 4P6J (computationally designed transmembrane metallotransporter with 4-bromophenylalanine, 2.704 Å) [2], and 4P6K (same transporter in lipidic cubic phase) [3]. The anomalous scattering factor f″ for bromine at the commonly used Cu Kα wavelength (1.5418 Å) is approximately 1.28 electrons, significantly exceeding that of sulfur (≈ 0.56 e⁻) and chlorine (≈ 0.36 e⁻), making 4-bromo substitution substantially more effective for phasing than 4-chloro-D-phenylalanine. Unlike 4-iodo-D-phenylalanine (f″ ≈ 6.9 e⁻ at Cu Kα), which can cause radiation damage issues due to strong absorption, bromine offers an optimal balance of phasing power and crystal stability.

Single-wavelength anomalous dispersion Macromolecular phasing De novo protein design

Chiroptical Identity Verification: Specific Optical Rotation as a Batch Release Criterion

The free amino acid 4-bromo-D-phenylalanine exhibits a specific optical rotation of [α] = +5° to +8° (c = 0.5 in 1N HCl), as documented by the vendor AKSci . This positive rotation is characteristic of the D-enantiomer in acidic media and provides a rapid, pharmacopoeia-compatible identity test that can be used to distinguish it from the L-enantiomer (which would exhibit an equal-magnitude negative rotation under identical conditions) and from the racemic DL mixture (which would show zero net rotation). The Fmoc-protected derivative independently displays [α]²⁰D = +20° to +26° (c = 1 in DMF), confirming the D-configuration is retained through standard protection chemistry . For the hydrochloride salt specifically, the optical rotation value would be measured after neutralization or directly compared against a certified reference standard; the availability of this quantitative chiroptical parameter enables incoming quality control laboratories to verify stereochemical identity without full chiral chromatographic method development.

Chiral identity testing Quality control release Pharmacopoeial specification

Procurement-Driven Application Scenarios for 4-Bromo-D-phenylalanine hydrochloride (CAS 122852-33-9)


Crystallographic Phasing of Designer D-Peptide Hormones and Membrane Proteins

Structural biology teams engineering D-amino acid peptide hormones (e.g., glucagon analogs) or de novo designed membrane transporters should procure the D-enantiomer hydrochloride for site-specific incorporation. The bromine atom provides intrinsic SAD phasing power—exploited in PDB 6PHQ to achieve 1.32 Å resolution—while the D-configuration confers proteolytic stability to the crystallized construct [1]. The hydrochloride salt form facilitates direct dissolution in crystallography buffer systems, eliminating the need for organic co-solvents that may interfere with crystallization.

Solid-Phase Synthesis of Protease-Resistant Therapeutic Peptides with Late-Stage Diversification

Medicinal chemistry groups synthesizing peptide drug candidates that require both metabolic stability (D-amino acid backbone) and a synthetic handle for post-assembly diversification should select 4-bromo-D-phenylalanine hydrochloride. The para-bromo substituent enables on-resin Suzuki–Miyaura or Sonogashira cross-coupling to introduce biaryl, alkyne, or fluorophore moieties after chain elongation is complete [2]. The hydrochloride salt's compatibility with standard Fmoc-SPPS coupling reagents (HBTU/DIEA in DMF) ensures seamless incorporation into automated synthesizer workflows.

Enzymatic Substrate Specificity Profiling of D-Amino Acid Oxidases and Aminomutases

Biochemists characterizing the substrate scope of D-amino acid metabolizing enzymes—including D-amino acid dehydrogenase (DAADH), phenylalanine aminomutase (PaPAM), and ancestral L-amino acid oxidase (AncLAAO)—rely on 4-bromo-D-phenylalanine as a defined, enantiopure substrate. BRENDA documents its use as a substrate for tyrosine–tRNA ligase and phenylalanine aminomutase [3]. The >99% ee enantiomeric purity ensures that observed kinetic parameters (kcat, Km) are not confounded by the presence of the competing L-enantiomer.

Chiral Reference Standard for Enantiomeric Purity Method Development

Analytical development laboratories tasked with establishing chiral HPLC or capillary electrophoresis methods for 4-bromophenylalanine-containing APIs should procure the hydrochloride salt as a reference standard. The well-characterized specific rotation ([α] = +5° to +8° in 1N HCl) provides an orthogonal identity confirmation, while the commercial availability at ≥ 99.9% chiral purity (free amino acid basis) makes it suitable for system suitability testing and enantiomeric impurity limit validation .

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